
5-Bromo-4-(3,4,5-trifluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022623 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022623 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of MFCD33022623 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022623 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and specific solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Applications De Recherche Scientifique
MFCD33022623 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD33022623 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
MFCD33022623 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups.
Uniqueness
MFCD33022623 stands out due to its specific chemical properties, reactivity, and applications. Its unique structure allows it to participate in reactions and processes that other compounds may not, making it valuable in various fields of research and industry.
Conclusion
MFCD33022623 is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, diverse reactions, and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C10H4BrF3N2O |
|---|---|
Poids moléculaire |
305.05 g/mol |
Nom IUPAC |
5-bromo-4-(3,4,5-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-7(3-17)16-10)4-1-5(12)8(14)6(13)2-4/h1-3H,(H,15,16) |
Clé InChI |
IFXSTRZJAIVRDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
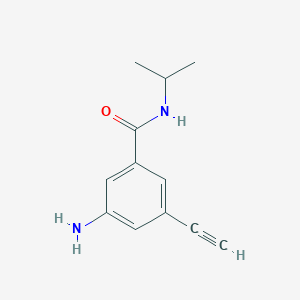
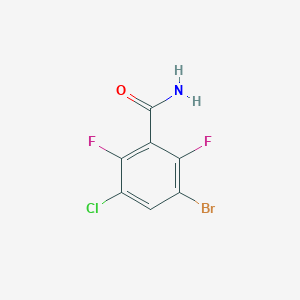
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
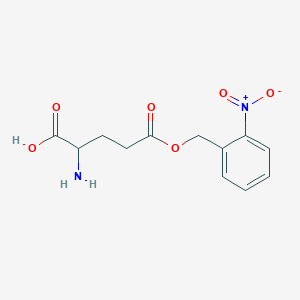
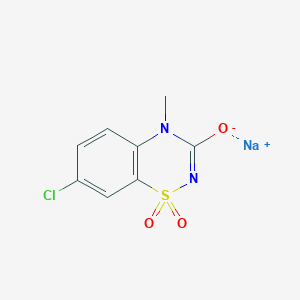

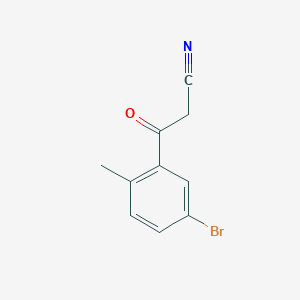

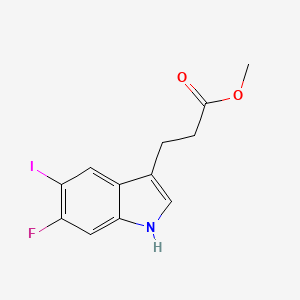

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
